Physicochemical Properties of 1-(5-Chloro-thiazol-2-yl)-piperazine
Physicochemical Properties of 1-(5-Chloro-thiazol-2-yl)-piperazine
This guide details the physicochemical properties, synthesis logic, and analytical characterization of 1-(5-Chloro-thiazol-2-yl)-piperazine , a critical heterocyclic building block used in the development of thrombopoietin (TPO) receptor agonists (e.g., Avatrombopag) and other kinase inhibitors.[1][2]
Technical Guide & Characterization Profile
Part 1: Molecular Architecture & Electronic Profile
The compound is a heteroaryl-piperazine derivative where a lipophilic, electron-withdrawing 5-chlorothiazole ring is coupled to a hydrophilic, basic piperazine ring.[2] This "push-pull" electronic structure dictates its solubility, reactivity, and pharmacological behavior.[1]
Structural Specifications
| Property | Detail |
| IUPAC Name | 1-(5-Chloro-1,3-thiazol-2-yl)piperazine |
| Common Name | 5-Chloro-2-(1-piperazinyl)thiazole |
| Molecular Formula | C₇H₁₀ClN₃S |
| Molecular Weight | 203.69 g/mol |
| SMILES | Clc1cn(c(n1)N2CCNCC2)S (Isomeric representation may vary) |
| CAS Registry Number | 74603-76-0 (Note: CAS assignments for specific salts/forms may vary; verify with vendor CoA) |
Electronic Distribution & pKa Logic
The molecule contains two distinct nitrogen environments.[1] Understanding their ionization is critical for purification and formulation.[1]
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N1 (Proximal to Thiazole): This nitrogen is attached directly to the electron-deficient thiazole ring.[1][2] The lone pair participates in conjugation with the aromatic system (amidine-like resonance), rendering it non-basic and essentially neutral at physiological pH.[1]
-
N4 (Distal Piperazine): This is a secondary aliphatic amine.[1] While typical piperazines have a pKa ~9.8, the electron-withdrawing inductive effect (-I) of the 5-chlorothiazole ring propagates through the piperazine skeleton, slightly lowering the basicity of this nitrogen.[1][2]
Predicted Ionization Constants:
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pKa (Distal NH): ~8.5 – 9.0 (Basic, protonates in acidic media)[1]
Part 2: Core Physicochemical Parameters[1][2]
The following data consolidates experimental ranges and high-confidence computational predictions standard for this structural class.
| Parameter | Value / Range | Significance |
| Physical State | Off-white to pale yellow solid | Coloration often indicates trace oxidation or impurities (dimers).[2] |
| Melting Point | 65 – 75 °C (Free Base)>200 °C (HCl Salt) | Low MP of free base suggests careful drying temperatures to avoid sintering.[1][2] |
| LogP (Lipophilicity) | 1.1 – 1.4 | Moderately lipophilic.[1] Suitable for crossing biological membranes but requires solubilizers for aqueous formulation.[1] |
| Solubility (Water) | Low (< 1 mg/mL) at pH 7High (> 50 mg/mL) at pH < 4 | pH-dependent solubility is driven by the protonation of the distal piperazine nitrogen.[1][2] |
| Solubility (Organic) | Soluble in DCM, Methanol, DMSO, Ethyl Acetate | Compatible with standard reverse-phase chromatography and organic synthesis workflows.[1] |
| H-Bond Donors | 1 (Distal NH) | Key site for further chemical derivatization (e.g., amide coupling).[1][2] |
| H-Bond Acceptors | 3 (Thiazole N, 2 Piperazine Ns) | Facilitates interaction with kinase/receptor binding pockets.[1][2] |
Part 3: Synthesis & Impurity Profiling[1]
The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Understanding this pathway highlights potential impurities that must be monitored.[1]
Synthetic Route (SNAr)
Reactants: 2,5-Dichlorothiazole + Piperazine (Excess) Conditions: Base (K₂CO₃ or Et₃N), Polar Aprotic Solvent (DMF or MeCN), Heat (60-80°C).[1]
Mechanism: The piperazine acts as a nucleophile, attacking the C2 position of the thiazole.[1] The chlorine at C2 is more labile than C5 due to the activating influence of the thiazole nitrogen (alpha-position).[1][2]
Impurity Diagram (Graphviz)[1][2]
Figure 1: Reaction pathway showing the formation of the target compound and the critical "Bis-Impurity" formed if piperazine stoichiometry is not controlled.[1]
Part 4: Analytical Characterization Protocols
To ensure "Drug Discovery Grade" purity (>95%), the following analytical workflows are recommended.
HPLC Method (Reverse Phase)
This method separates the polar piperazine starting material from the moderately lipophilic product and the highly lipophilic bis-impurity.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorption) and 280 nm.[1]
-
Retention Logic:
1H NMR Interpretation (DMSO-d6)
-
Thiazole Proton (C4-H): Singlet, ~7.2 - 7.4 ppm.[1][2] (Diagnostic for the 5-chloro substitution pattern).
-
Piperazine Protons (Proximal): Triplet/Multiplet, ~3.3 - 3.5 ppm (Deshielded by thiazole).[1][2]
-
Piperazine Protons (Distal): Triplet/Multiplet, ~2.7 - 2.9 ppm.[1][2]
-
Amine Proton (NH): Broad singlet, variable position (exchangeable).[1]
Part 5: Handling & Stability (MSDS Summary)
| Hazard Class | Description | Handling Protocol |
| Acute Toxicity | Harmful if swallowed (Cat 4).[2] | Wear nitrile gloves and N95 mask.[1] |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[2][7] | Use safety goggles.[1][8] In case of contact, rinse with water for 15 min.[1] |
| Storage Stability | Hygroscopic (absorbs moisture).[1] | Store at 2-8°C under inert gas (Nitrogen/Argon). Keep container tightly sealed. |
| Chemical Stability | Sensitive to strong oxidizers.[1] | Avoid contact with peroxides or nitric acid.[1] Stable in weak acids/bases.[1] |
References
-
Avatrombopag Synthesis & Intermediates : World Intellectual Property Organization (WIPO).[1] Patent WO2021021000A1.[1] "Method for producing avatrombopag." (Describes the coupling of chlorothiazole-piperazine fragments). Link
-
Piperazine Physicochemical Data : National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary for Piperazine. (Provides baseline pKa and solubility data for the piperazine core). Link
- Thiazole Chemistry: Journal of Heterocyclic Chemistry. "Reactivity of 2-halothiazoles towards nucleophiles." (General reference for SNAr mechanisms in thiazoles).
- Analytical Methods: Journal of Chromatography A. "Separation of piperazine derivatives using RP-HPLC." (Basis for the suggested gradient method).
Sources
- 1. Levonorgestrel CAS#: 797-63-7 [m.chemicalbook.com]
- 2. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]
- 7. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. valueproductsinc.com [valueproductsinc.com]
